Fursultiamine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(oxolan-2-ylmethyldisulfanyl)pent-2-en-2-yl]formamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3S2.ClH/c1-12(16(5-6-22)26-25-10-15-4-3-7-24-15)21(11-23)9-14-8-19-13(2)20-17(14)18;/h8,11,15,22H,3-7,9-10H2,1-2H3,(H2,18,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGOLNDOMSBSCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCC2CCCO2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048602 | |
| Record name | Fursultiamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2105-43-3 | |
| Record name | Formamide, N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-N-[4-hydroxy-1-methyl-2-[[(tetrahydro-2-furanyl)methyl]dithio]-1-buten-1-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2105-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fursultiamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[4-hydroxy-1-methyl-2-[(tetrahydrofurfuryl)dithio]but-1-en-1-yl]formamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Radiosynthesis
Conventional Chemical Synthesis Routes
The traditional synthesis of fursultiamine (B1674287) has evolved to improve efficiency, yield, and environmental safety. The common approach involves the chemical modification of thiamine (B1217682) or its derivatives.
Historically, the synthesis of fursultiamine originates from thiamine hydrochloride, which undergoes a ring-opening reaction followed by condensation. patsnap.com A more recent and optimized method utilizes thiothiamine (B128582) (referred to as sulfuric acid thiamine) as the primary raw material. This process simplifies the traditional, lengthy, and costly route that involved converting thiamine hydrochloride to thiamine nitrate (B79036) and then back to a hydrochloride salt. patsnap.com
The improved pathway involves a sequence of controlled chemical reactions:
Oxidation: The process begins with the oxidation of thiothiamine. In a typical procedure, thiothiamine is dissolved in water and cooled, after which an aqueous solution of hydrogen peroxide is added dropwise while maintaining a controlled temperature range of 15°C to 30°C. patsnap.com
Decolorization and Filtration: Following the oxidation, activated carbon is added to decolorize the solution, which is then filtered to remove the carbon. patsnap.com
Ring-Opening: The resulting filtrate undergoes a ring-opening reaction under alkaline conditions. An aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide, is added to adjust the pH of the system to between 11 and 12. patsnap.com This step is crucial for preparing the thiamine molecule for the subsequent condensation.
Condensation: The key disulfide bond is formed by condensing the ring-opened intermediate with S-tetrahydrofurfuryl thiosulfate (B1220275) sodium salt (tetrahydrofuran methyl sodium thiosulfate). This reaction is typically stirred for several hours at a controlled temperature (20°C-30°C). patsnap.com
Isolation and Purification: The crude fursultiamine product is obtained through filtration and is subsequently purified by recrystallization with water to achieve the final product. patsnap.com
Table 1: Example of a Conventional Fursultiamine Synthesis Protocol
| Step | Reactants and Reagents | Conditions | Duration | Outcome |
| Oxidation | 100g Thiothiamine, 150g Water, 95.60g 30% Hydrogen Peroxide | Temperature controlled at 15°C-30°C | 4 hours (dropwise addition), 0.5 hours (holding) | Oxidized thiothiamine solution |
| Decolorization | 5g Activated Carbon | Stirring | 1 hour | Decolorized filtrate |
| Ring-Opening | 112g 25% Potassium Hydroxide | Temperature controlled at 20°C-30°C, pH adjusted to 11-12 | 2 hours (dropwise addition), 0.5 hours (holding) | Ring-opened thiamine intermediate in solution |
| Condensation | 80g S-tetrahydrofurfuryl thiosulfate sodium salt | Temperature controlled at 20°C-30°C | 4 hours (stirring) | Crude Fursultiamine |
| Purification | Water | Recrystallization, filtration, and drying | Not specified | Pure Fursultiamine |
This data is based on a specific embodiment described in a patent for preparing fursultiamine. patsnap.com
Several key intermediates are central to the synthesis of fursultiamine. In the conventional routes, thiamine hydrochloride serves as the initial building block. In the improved synthesis, thiothiamine is the starting material, which is then converted to thiamine sulfate (B86663) through oxidation. patsnap.com The most critical intermediate is the ring-opened thiamine thiol-type form, generated under alkaline conditions, which possesses the reactive thiol group necessary for the formation of the disulfide bond. The other crucial reactant is S-tetrahydrofurfuryl thiosulfate sodium salt , which provides the tetrahydrofurfuryl mercaptan moiety that characterizes fursultiamine. patsnap.com
Radiochemical Synthesis for Molecular Imaging
The synthesis of isotopically labeled fursultiamine is essential for its use as a tracer in molecular imaging techniques like Positron Emission Tomography (PET). nih.govresearchgate.net This allows for the in vivo analysis of the kinetics of Vitamin B1 and its prodrugs. nih.govresearchgate.net
A primary strategy for radiolabeling fursultiamine involves the incorporation of the short-lived positron-emitting radionuclide Carbon-11 (B1219553) (¹¹C, half-life ≈ 20.4 minutes). The synthesis of [¹¹C]-Fursultiamine is a rapid, multi-step process designed to be completed well within the short half-life of the isotope. nih.govresearchgate.net
The synthesis proceeds as follows:
[¹¹C]Methylation: A suitable precursor, such as a stannyl (B1234572) or boronic ester derivative of the thiazole (B1198619) ring, undergoes a Palladium(0)-mediated cross-coupling reaction with [¹¹C]methyl iodide ([¹¹C]CH₃I). nih.govresearchgate.net This step rapidly incorporates the ¹¹C label onto the thiazole moiety.
Formation of [¹¹C]-Thiamine: The resulting [¹¹C]methylated intermediate is then reacted with a pyrimidine (B1678525) derivative, such as 5-(bromomethyl)pyrimidine, in a benzylation reaction to form [¹¹C]-labeled thiamine. nih.govresearchgate.net
Disulfide Formation: Finally, [¹¹C]-thiamine is converted to [¹¹C]-fursultiamine through a disulfide formation reaction with S-tetrahydrofurfurylthiosulfuric acid sodium salt. nih.govresearchgate.net
The entire automated synthesis, including formulation and purification by HPLC, is typically completed in under 70 minutes. nih.govresearchgate.net
Table 2: Radiochemical Synthesis and Quality Control of [¹¹C]-Fursultiamine
| Parameter | Value |
| Total Synthesis Duration | < 70 minutes |
| Radiochemical Yield | 4-10% (decay-corrected, based on [¹¹C]CH₃I) |
| Final Radioactivity | 100-250 MBq |
| Radiochemical Purity | > 99% |
| Chemical Purity | 97-99% |
This data is based on published research on the synthesis of ¹¹C-labeled thiamine and fursultiamine for PET imaging. nih.govresearchgate.net
The success of the radiolabeling strategy hinges on the design of an appropriate precursor. For the C-[¹¹C]methylation step, organotin compounds like 5-hydroxyethyl-4-tributylstannylthiazole or organoboron compounds such as pinacol boron esters are used. google.com These precursors are designed to be highly reactive in the rapid, palladium-catalyzed methylation reaction. The trialkyltin or boronic ester groups are excellent leaving groups in this context, allowing for the efficient and regioselective introduction of the [¹¹C]methyl group onto the thiazole ring under mild conditions, which is critical when working with short-lived isotopes. google.com
Radiosynthesis of ¹¹C-Fursultiamine for Positron Emission Tomography (PET)
The synthesis of ¹¹C-labeled Fursultiamine ([¹¹C]TTFD) for use as a PET tracer is a sophisticated, multi-step process designed for rapid execution due to the short 20.4-minute half-life of Carbon-11. researchgate.netnih.gov The process begins with the production of ¹¹C-labeled thiamine ([¹¹C]-1), which is then converted into ¹¹C-Fursultiamine ([¹¹C]-2). researchgate.netnih.gov
A key step in this synthesis is the Palladium(0)-mediated C-[¹¹C]methylation of a thiazole ring, which is accomplished in approximately 3 minutes. researchgate.netnih.gov This is followed by benzylation with 5-(bromomethyl)pyrimidine, a reaction that takes about 7 minutes. researchgate.netnih.gov The resulting ¹¹C-labeled thiamine is then transformed into ¹¹C-Fursultiamine through a disulfide formation reaction with S-tetrahydrofurfurylthiosulfuric acid sodium salt. researchgate.netnih.gov
The entire preparation time for the final injectable solution of ¹¹C-Fursultiamine is impressively short, typically under 70 minutes. researchgate.netnih.gov This rapid synthesis is crucial for ensuring a viable quantity of the radiotracer for PET imaging procedures. Research has demonstrated the successful development of an improved synthetic method for [¹¹C]TTFD that is suitable for first-in-human PET studies. nih.gov
The radiochemical yields, based on the initial [¹¹C]CH₃I, for ¹¹C-Fursultiamine range from 4% to 10%. researchgate.netnih.gov The final radioactivity of the injectable solution is typically between 100 and 250 MBq. researchgate.netnih.gov These parameters underscore the efficiency and viability of the radiosynthesis process for producing a PET probe suitable for in vivo pharmacokinetic and medical research. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Total Preparation Time | < 70 minutes | researchgate.netnih.gov |
| Decay-Corrected Radiochemical Yield | 4-10% | researchgate.netnih.gov |
| Radioactivity of Final Solution | 100-250 MBq | researchgate.netnih.gov |
Analytical Quality Control in Radiochemical Synthesis
Rigorous analytical quality control (QC) is paramount in the production of radiopharmaceuticals to ensure patient safety and the accuracy of diagnostic imaging. mazums.ac.ir For ¹¹C-labeled radiotracers, QC procedures must be both comprehensive and rapid due to the short half-life of the isotope. mazums.ac.ir The primary goal of QC is to verify the identity, purity, and sterility of the final product before administration. bohrium.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone of QC for ¹¹C-Fursultiamine, used to assess both radiochemical and chemical purity. researchgate.netbohrium.com This technique separates the desired radiolabeled compound from any potential impurities. For ¹¹C-Fursultiamine, the radiochemical purity is consistently found to be 99%, while the chemical purity ranges from 97% to 99%. researchgate.netnih.gov
In addition to purity, a number of other QC tests are performed on each batch of the radiopharmaceutical. bohrium.com These include:
Appearance: A visual inspection to ensure the solution is clear and free of particulate matter. bohrium.com
pH: Measurement to ensure the final product is within a physiologically acceptable range. bohrium.com
Sterility and Bacterial Endotoxin (B1171834) Testing: While full sterility testing requires a longer incubation period, initial tests like the bacterial endotoxin test (BET) can provide rapid results. bohrium.comacs.org Aseptic manufacturing processes are critical to ensure the sterility of the final product. acs.org
The combination of these analytical methods ensures that the ¹¹C-Fursultiamine administered for PET imaging is of the highest quality and purity, thereby guaranteeing the reliability of the resulting diagnostic information. mazums.ac.ir
| Parameter | Specification | Reference |
|---|---|---|
| Radiochemical Purity | 99% | researchgate.netnih.gov |
| Chemical Purity | 97-99% | researchgate.netnih.gov |
Biochemical Mechanisms of Action
Conversion to Active Thiamine (B1217682) Metabolites
The transformation of fursultiamine (B1674287) into a biologically active form is a two-step process involving the cleavage of its characteristic disulfide bond followed by phosphorylation.
Fursultiamine, also known as thiamine tetrahydrofurfuryl disulfide (TTFD), is characterized by a disulfide bond that renders the molecule lipid-soluble. patsnap.comrsc.org Upon entering the body and crossing into cells, this bond is cleaved. This process, a reduction of the disulfide bond, converts the derivative back into free thiamine. patsnap.comrsc.orgnih.gov Enzymes within the body catalyze this reaction, breaking the disulfide linkage and releasing thiamine. patsnap.compatsnap.com This intracellular conversion is crucial for restoring the open-ring thiamine to its active thiazole (B1198619) ring form. rsc.org Compounds such as glutathione, a major intracellular antioxidant, can facilitate this reductive cleavage. nih.gov
Following the release of free thiamine from the fursultiamine molecule, it must be converted into its biologically active coenzyme form. This is achieved through phosphorylation. The enzyme thiamine diphosphokinase (also known as thiamine pyrophosphokinase) catalyzes the transfer of a pyrophosphate group from adenosine (B11128) triphosphate (ATP) to thiamine, forming thiamine pyrophosphate (TPP), also known as thiamine diphosphate (B83284) (ThDP). patsnap.comnih.govwikipedia.orgwikipedia.org This conversion is essential, as TPP is the form of thiamine that functions as a cofactor for numerous enzymes critical to cellular metabolism. fiveable.medroracle.ai
Role of Thiamine Pyrophosphate as a Coenzyme
Thiamine pyrophosphate (TPP) is an indispensable coenzyme for several key enzymes primarily involved in carbohydrate metabolism. cornell.eduresearchgate.net Its catalytic function is centered on the thiazolium ring, which facilitates the cleavage of carbon-carbon bonds, a crucial step in the decarboxylation of α-keto acids. nih.govwikipedia.orgfiveable.me
TPP is central to cellular energy production derived from carbohydrates. researchgate.net It acts as a coenzyme for enzymes that are part of major metabolic pathways, including the link between glycolysis and the citric acid cycle (also known as the Krebs or TCA cycle), the citric acid cycle itself, and the pentose (B10789219) phosphate (B84403) pathway. cornell.edunih.gov Through these pathways, TPP-dependent enzymes are essential for the synthesis of ATP, the cell's primary energy currency, as well as NADPH and precursor molecules for nucleic acid and amino acid synthesis. cornell.edu
The pyruvate (B1213749) dehydrogenase (PDH) complex is a critical multi-enzyme complex that links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA. nih.govyoutube.com TPP is an essential cofactor for the first enzyme in this complex, pyruvate dehydrogenase (E1). youtube.comyoutube.com TPP facilitates the decarboxylation of pyruvate, a key step that would otherwise be metabolically inefficient. fiveable.meyoutube.com A deficiency in TPP can lead to decreased activity of the PDH complex, impairing the conversion of pyruvate to acetyl-CoA and reducing energy production. youtube.com
Within the citric acid cycle, TPP serves as a vital cofactor for the α-ketoglutarate dehydrogenase (α-KGDH) complex. cornell.edupixorize.com This multi-enzyme complex is structurally and mechanistically similar to the PDH complex. youtube.com It catalyzes a rate-limiting step in the citric acid cycle: the conversion of α-ketoglutarate to succinyl-CoA and carbon dioxide. nih.govmdpi.com TPP is specifically required by the first component of the complex, α-ketoglutarate dehydrogenase (E1k), where it enables the decarboxylation of α-ketoglutarate. mdpi.com The proper functioning of this enzyme is crucial for maintaining the flow of the citric acid cycle and, consequently, for cellular energy production. mdpi.com
Table 1: Key TPP-Dependent Enzymes and their Metabolic Roles
| Enzyme Complex | TPP-Dependent Subunit | Metabolic Pathway | Function |
|---|---|---|---|
| Pyruvate Dehydrogenase (PDH) | Pyruvate dehydrogenase (E1) | Link between Glycolysis and Citric Acid Cycle | Catalyzes the conversion of Pyruvate to Acetyl-CoA. nih.govyoutube.com |
| Alpha-Ketoglutarate Dehydrogenase (α-KGDH) | α-ketoglutarate dehydrogenase (E1k) | Citric Acid Cycle | Catalyzes the conversion of α-Ketoglutarate to Succinyl-CoA. nih.govmdpi.com |
| Transketolase | Transketolase | Pentose Phosphate Pathway | Catalyzes the transfer of two-carbon units between sugar molecules. cornell.eduvaia.com |
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| Acetyl-CoA |
| Adenosine triphosphate (ATP) |
| Alpha-Ketoglutarate |
| Fursultiamine hydrochloride |
| Glutathione |
| NADPH |
| Pyruvate |
| Succinyl-CoA |
| Thiamine |
| Thiamine diphosphate (ThDP) |
| Thiamine monophosphate (ThMP) |
| Thiamine pyrophosphate (TPP) |
Role in Pentose Phosphate Pathway Transketolase Reactions
This compound, after its conversion in the body, plays a critical role in cellular metabolism, primarily through its active form, thiamine pyrophosphate (TPP). TPP is an essential coenzyme for the enzyme transketolase, which is a key player in the non-oxidative branch of the Pentose Phosphate Pathway (PPP). patsnap.commdpi.com The PPP is a fundamental metabolic pathway that runs parallel to glycolysis and is crucial for producing nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and the precursors for nucleotide synthesis. nih.gov
Transketolase catalyzes the reversible transfer of a two-carbon glycolaldehyde (B1209225) unit from a ketose donor to an aldose acceptor. ub.edu This function is vital for interconverting sugar phosphates, such as converting excess five-carbon sugars back into glycolytic intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. nih.govproceedings-szmc.org.pk By facilitating these reactions, transketolase, and by extension its cofactor TPP, strategically links the PPP with glycolysis. nih.gov
The provision of TPP from fursultiamine enhances transketolase activity. This activation is significant because it can shunt precursors of advanced glycation end products (AGEs), such as glyceraldehyde-3-phosphate, away from pathways that lead to AGE formation and towards the pentose phosphate pathway. medscape.comnih.gov Thiamine deficiency can lead to a marked decrease in the activity of TPP-dependent enzymes, including transketolase, disrupting these critical metabolic balances. mdpi.comproceedings-szmc.org.pk
Table 1: Impact of Thiamine Status on Key Metabolic Enzymes
| Enzyme | Metabolic Pathway | Role of Thiamine (as TPP) | Impact of Thiamine Deficiency |
|---|---|---|---|
| Transketolase | Pentose Phosphate Pathway | Essential coenzyme for interconversion of sugar phosphates. mdpi.comnih.gov | Decreased activity, impairing NADPH production and nucleotide synthesis. mdpi.comnih.gov |
| Pyruvate Dehydrogenase | Link between Glycolysis and Krebs Cycle | Coenzyme for the conversion of pyruvate to acetyl-CoA. mdpi.comnih.gov | Inhibited energy metabolism and potential lactate (B86563) accumulation. mdpi.com |
| α-Ketoglutarate Dehydrogenase | Krebs Cycle | Coenzyme in the conversion of α-ketoglutarate. mdpi.comnih.gov | Reduced Krebs cycle activity and cellular energy production. mdpi.com |
Enhanced Cellular Uptake and Distribution Mechanisms
Fursultiamine was specifically designed to overcome the pharmacokinetic limitations of water-soluble thiamine hydrochloride. patsnap.com Its enhanced lipophilicity is the key to its improved absorption and distribution.
Passive Diffusion across Biological Membranes
Standard thiamine is a water-soluble vitamin, and its absorption from the gastrointestinal tract is limited by carrier-mediated transport systems that become saturated at higher concentrations. patsnap.comwikipedia.org Fursultiamine, chemically a thiamine tetrahydrofurfuryl disulfide, possesses a disulfide bond that confers a lipid-soluble (lipophilic) nature to the molecule. patsnap.com
This lipophilicity allows fursultiamine to bypass the saturable active transport mechanisms required by thiamine. Instead, it is readily absorbed from the intestines into the bloodstream via passive diffusion across the lipid bilayers of cell membranes. patsnap.com Once inside the cells, the disulfide bond is reduced, releasing active thiamine that can then be converted to TPP. patsnap.com This mechanism of absorption is significantly more efficient, leading to higher bioavailability compared to standard thiamine supplements. patsnap.com
Improved Blood-Brain Barrier Permeability
The brain is highly dependent on glucose metabolism and is particularly vulnerable to thiamine deficiency. patsnap.com The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of many substances, including water-soluble vitamins like thiamine, into the central nervous system. biorxiv.orgmdpi.com
Fursultiamine's lipophilic character not only enhances its intestinal absorption but also facilitates its passage across the BBB. patsnap.com This improved permeability allows for a more efficient delivery of thiamine to the brain. Research findings, including those from Positron Emission Tomography (PET) imaging, have demonstrated the superior brain uptake of TPP derived from fursultiamine compared to that from thiamine hydrochloride. Animal studies further support that lipophilic thiamine derivatives like fursultiamine can increase thiamine levels in the brain more effectively than their water-soluble counterparts. medscape.comnih.gov
Table 2: Comparative Brain Uptake of Thiamine Derivatives
| Thiamine Derivative | Chemical Nature | Primary Uptake Mechanism | Relative Brain Uptake of Resultant TPP |
|---|---|---|---|
| Thiamine Hydrochloride | Water-soluble | Carrier-mediated transport | Baseline |
| Fursultiamine | Lipid-soluble disulfide | Passive diffusion | Approximately 3 times higher than Thiamine HCl. |
Cellular and Molecular Effects
Modulation of Inflammatory Signaling Pathways
Fursultiamine (B1674287) hydrochloride has been shown to modulate key inflammatory signaling pathways, playing a role in the suppression of pro-inflammatory responses.
Research has demonstrated that fursultiamine can suppress the expression of several pro-inflammatory cytokines. In cellular models using human retinal pigment epithelial (RPE) cells, fursultiamine has been observed to decrease the secretion of interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemoattractant protein-1 (MCP-1) when these cells are stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. nih.govnih.govcaymanchem.com This suppressive effect was found to be dose-dependent. nih.govcaymanchem.commedchemexpress.com Specifically, in LPS-treated ARPE-19 cells, fursultiamine at a concentration of 100 µM inhibited the expression of IL-6, IL-8, and MCP-1. caymanchem.commedchemexpress.com Furthermore, in primary human RPE cells, this suppression was also time-dependent. nih.govresearchgate.net
Table 1: Effect of Fursultiamine on Pro-inflammatory Cytokine Expression in LPS-Treated ARPE-19 Cells
| Cytokine | Effect of Fursultiamine | Concentration | Reference |
|---|---|---|---|
| IL-6 | Decreased expression | 100 µM | caymanchem.commedchemexpress.com |
| IL-8 | Decreased expression | 100 µM | caymanchem.commedchemexpress.com |
The anti-inflammatory effects of fursultiamine are linked to its ability to inhibit the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes. nih.gov In LPS-treated ARPE-19 cells, fursultiamine was found to significantly suppress the LPS-induced phosphorylation of NF-κB in a dose-dependent manner. nih.gov By inhibiting the phosphorylation of NF-κB, fursultiamine prevents its translocation to the nucleus, thereby blocking the transcription of inflammatory cytokines. nih.gov This mechanism is further supported by the observation that fursultiamine also suppresses the phosphorylation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov
Impact on Mitochondrial Function and Energy Metabolism
Fursultiamine hydrochloride also exerts significant effects on mitochondrial function and cellular energy metabolism.
Studies have shown that fursultiamine can enhance mitochondrial respiration. nih.govnih.govmedchemexpress.com In LPS-treated ARPE-19 cells, fursultiamine was observed to significantly increase mitochondrial respiration. nih.govnih.govresearchgate.net Specifically, treatment with fursultiamine led to an increase in both maximal and spare oxygen consumption rates (OCR) in these cells. nih.gov This enhancement of mitochondrial activity may help to counteract the metabolic shift towards glycolysis that can occur under inflammatory conditions. nih.gov
Fursultiamine plays a role in reactivating mitochondrial pyruvate (B1213749) dehydrogenase (PDH) activity. nih.govmedchemexpress.com PDH is a key enzyme that links glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle and oxidative phosphorylation. nih.gov Under hypoxic conditions, PDH activity is often inhibited by phosphorylation. nih.gov Research has demonstrated that fursultiamine can attenuate the hypoxia-induced inhibitory phosphorylation of PDH. nih.govnih.govresearchgate.net By preventing the phosphorylation and subsequent inactivation of PDH, fursultiamine helps to maintain the flow of pyruvate into the TCA cycle, thereby supporting mitochondrial energy production. nih.gov
Fursultiamine has been shown to reverse the metabolic reprogramming induced by hypoxia. nih.govmedchemexpress.com Hypoxia can cause cells to shift from oxidative phosphorylation to aerobic glycolysis, a phenomenon known as the Warburg effect, which is characterized by increased lactate (B86563) production. nih.gov In studies with ARPE-19 cells subjected to hypoxia, fursultiamine treatment was found to alleviate the elevation of extracellular lactate in a dose-dependent manner. nih.gov This reversal of the glycolytic shift is consistent with fursultiamine's ability to enhance mitochondrial respiration and reactivate PDH activity, thereby promoting a more efficient energy metabolism even under low-oxygen conditions. nih.gov
Table 2: Summary of Fursultiamine's Effects on Mitochondrial Function
| Parameter | Effect of Fursultiamine | Cellular Context | Reference |
|---|---|---|---|
| Mitochondrial Respiration | Enhanced | LPS-treated ARPE-19 cells | nih.govnih.govresearchgate.net |
| Pyruvate Dehydrogenase (PDH) Activity | Reactivated (attenuated inhibitory phosphorylation) | Hypoxic ARPE-19 cells | nih.govnih.govresearchgate.net |
Attenuation of Mitochondrial Reactive Oxygen Species Accumulation
Fursultiamine has been shown to mitigate the buildup of reactive oxygen species (ROS) within the mitochondria. nih.govresearchgate.net In studies using mouse cochlear explants treated with ototoxic drugs like cisplatin (B142131) and kanamycin, which are known to induce excessive intracellular ROS, pretreatment with fursultiamine led to a decrease in mitochondrial ROS levels. nih.govnih.gov This was visualized using MitoSOX Red staining, where the fluorescence intensity, indicating mitochondrial ROS, was significantly reduced in the groups pre-treated with fursultiamine compared to those treated with the ototoxic drugs alone. nih.gov The data suggests that fursultiamine helps maintain mitochondrial ROS levels close to that of control groups, even in the presence of stimuli that would normally cause a significant increase. nih.gov This protective effect is attributed to its antioxidant properties. nih.govresearchgate.net
Restoration of Mitochondrial Membrane Potential
The accumulation of mitochondrial ROS can lead to the disruption of the mitochondrial membrane potential (ΔΨm). nih.gov Fursultiamine has been observed to counteract this effect. In mouse cochlear hair cells damaged by cisplatin or kanamycin, a notable decrease in the red/green fluorescence ratio of the JC-1 assay was seen, indicating mitochondrial depolarization. nih.gov However, pretreatment with fursultiamine helped to maintain this ratio at a level comparable to the control group, signifying the preservation of the mitochondrial membrane potential. nih.gov This restoration of ΔΨm is a key indicator of mitochondrial health and function. nih.gov
Antivirulence and Antimicrobial Mechanisms in In Vitro Systems
Inhibition of Toxin Gene Transcription (e.g., HlyU-regulated genes rtxA1 and vvhA) in Bacterial Models
This compound (FTH) has been identified as an antivirulence agent that targets the HlyU-regulated virulence in Vibrio vulnificus. frontiersin.orgnih.govnih.gov HlyU is a transcriptional regulator that positively controls the expression of major pore-forming toxins, including the repeat-in-toxin (RtxA1) and hemolysin (VvhA). frontiersin.orgnih.gov FTH has been shown to inhibit the transcription of the rtxA1 and vvhA genes, which are regulated by HlyU. frontiersin.orgnih.govmgc.ac.cn This inhibitory action occurs at the transcriptional level. frontiersin.orgnih.gov Interestingly, FTH does not appear to affect the transcription of the hlyU gene itself, nor the hns gene, which is a known repressor of rtxA1 and vvhA. frontiersin.orgnih.gov This suggests that FTH's mechanism of action is specific to the regulatory function of HlyU on its target toxin genes. frontiersin.orgresearchgate.net
Attenuation of Bacterial Toxin Secretion
By inhibiting the transcription of key toxin genes, this compound effectively reduces the secretion of the corresponding toxins by bacteria. researchgate.net In Vibrio vulnificus, the downregulation of rtxA1 and vvhA gene expression by FTH leads to a decrease in the production and subsequent secretion of the RtxA1 and VvhA toxins. researchgate.net This reduction in toxin secretion is a direct consequence of the transcriptional inhibition and contributes to the compound's antivirulence properties by diminishing the bacterium's ability to damage host cells. researchgate.net
Anti-apoptotic Mechanisms in Cellular and Explant Models
Reduction of Cleaved Caspase-3 Activation
Fursultiamine has demonstrated anti-apoptotic effects by reducing the activation of cleaved caspase-3. nih.gov Caspase-3 is a key executioner caspase in the apoptotic pathway. In mouse cochlear explants exposed to ototoxic drugs, pretreatment with fursultiamine resulted in a significant reduction in the signals for active caspase-3. nih.govnih.gov This indicates that fursultiamine interferes with the apoptotic cascade, thereby protecting cells from programmed cell death induced by cellular stress. nih.gov
| Condition | Observation | Model System | Reference |
| Cisplatin or Kanamycin Exposure | Fursultiamine pretreatment reduced mitochondrial ROS accumulation. | Mouse Cochlear Explants | nih.gov |
| Cisplatin or Kanamycin Exposure | Fursultiamine pretreatment restored mitochondrial membrane potential. | Mouse Cochlear Explants | nih.gov |
| Vibrio vulnificus | This compound inhibited the transcription of rtxA1 and vvhA genes. | Bacterial Culture | frontiersin.orgnih.govmgc.ac.cn |
| Cisplatin or Kanamycin Exposure | Fursultiamine pretreatment reduced the activation of cleaved caspase-3. | Mouse Cochlear Explants | nih.govnih.gov |
Decreased DNA Fragmentation
Fursultiamine has been shown to protect against DNA fragmentation, a hallmark of apoptosis or programmed cell death. In studies involving mouse cochlear explants, pretreatment with fursultiamine significantly reduced DNA fragmentation induced by ototoxic drugs like cisplatin and kanamycin. nih.govresearchgate.net The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay, a method for detecting DNA breaks, revealed a decrease in TUNEL-positive signals in hair cells that were treated with fursultiamine prior to drug exposure. nih.govresearchgate.net This suggests that fursultiamine helps to preserve the integrity of DNA in the presence of cellular stressors that would otherwise trigger apoptotic pathways. The protective effect against DNA damage is linked to its ability to suppress the activation of final executioners of apoptosis, such as cleaved caspase-3. nih.gov
Comparative Pharmacokinetic and Bioavailability Studies
Comparative Systemic Exposure of Thiamine (B1217682) and Phosphorylated Metabolites
Fursultiamine (B1674287) is a lipophilic thiamine derivative designed for improved oral absorption. researchgate.netnih.gov Following administration, it is converted into thiamine and its active phosphorylated metabolites, primarily thiamine diphosphate (B83284) (TDP).
Analysis of Plasma Thiamine Concentrations
Clinical studies have demonstrated that fursultiamine administration leads to a significant increase in plasma thiamine concentrations. In a comparative pharmacokinetic study, the systemic exposure to thiamine, as measured by the area under the curve (AUC), was found to be slightly greater with fursultiamine compared to benfotiamine (B1667992), another lipophilic thiamine derivative. nih.gov Specifically, the geometric mean ratio of the AUC for plasma thiamine was 116.6% for fursultiamine relative to benfotiamine. nih.gov When compared to thiamine nitrate (B79036), a water-soluble form of thiamine, fursultiamine demonstrated a more than 300% increase in the AUC of plasma thiamine. researchgate.netnih.gov This highlights the superior absorption of lipophilic thiamine derivatives. researchgate.net
Analysis of Thiamine Diphosphate Distribution in Hemolysate
Thiamine diphosphate (TDP) is the biologically active form of thiamine. Studies have shown that the distribution of TDP between plasma and hemolysate (the contents of red blood cells) differs depending on the thiamine formulation administered. nih.gov When thiamine is administered as fursultiamine, a greater amount of TDP is found in the hemolysate. researchgate.netnih.gov This suggests that fursultiamine facilitates a more efficient delivery of thiamine into red blood cells, where it is converted to its active form. The systemic exposure of thiamine in hemolysate was also found to be greater with fursultiamine compared to benfotiamine, with a geometric mean ratio of the AUC of 137.5%. nih.gov
Relative Bioavailability Assessment Against Other Thiamine Derivatives
The bioavailability of fursultiamine has been directly compared with other thiamine derivatives, providing a clearer picture of its relative efficacy in delivering thiamine to the body.
Fursultiamine versus Benfotiamine
Both fursultiamine and benfotiamine are lipid-soluble thiamine derivatives with enhanced bioavailability compared to standard thiamine. oup.comoup.com One study reported that the total systemic exposure to thiamine (including thiamine and TDP in both plasma and hemolysate) was slightly greater after fursultiamine administration compared to benfotiamine. researchgate.netnih.gov However, another study in mice indicated that benfotiamine resulted in significantly higher blood concentrations of thiamine and thiamine pyrophosphate (TPP), another phosphorylated form, than fursultiamine. researchgate.net Despite these differences in blood levels, both derivatives were effective at increasing free thiamine levels in the brain. oup.comoup.com It has also been noted that fursultiamine may have a faster absorption rate compared to benfotiamine. arvojournals.org
Fursultiamine versus Thiamine Nitrate
Fursultiamine exhibits significantly improved bioavailability compared to water-soluble thiamine derivatives like thiamine nitrate. arvojournals.org A clinical study directly comparing the two found that the AUC of plasma thiamine was over 300% higher after administration of a multivitamin preparation containing fursultiamine as the primary thiamine source, compared to one containing thiamine nitrate. researchgate.netnih.gov This substantial increase underscores the advantage of fursultiamine's lipophilic nature in overcoming the absorption limitations of water-soluble thiamine.
Factors Influencing Bioavailability Enhancements
The enhanced bioavailability of fursultiamine is primarily attributed to its lipophilic (lipid-soluble) nature. patsnap.com Unlike water-soluble thiamine, which relies on transport-mediated absorption in the intestines, lipid-soluble derivatives like fursultiamine can be more readily absorbed through passive diffusion across the intestinal membrane. patsnap.com This allows for more efficient entry into the bloodstream. patsnap.com
Once absorbed, fursultiamine is metabolized, breaking its disulfide bond to release free thiamine. patsnap.com This thiamine is then available for phosphorylation into its active coenzyme forms, such as thiamine pyrophosphate (TPP). patsnap.com The ability of fursultiamine to bypass the limitations of intestinal transporters for thiamine is a key factor in its superior bioavailability. patsnap.com
Lipid Solubility and Membrane Permeation
Fursultiamine, chemically known as thiamine tetrahydrofurfuryl disulfide (TTFD), is a lipid-soluble derivative of thiamine. patsnap.comnih.gov This enhanced lipophilicity is a direct result of its disulfide structure. Unlike water-soluble thiamine hydrochloride, which requires energy-dependent active transport mechanisms to cross cell membranes, fursultiamine can passively diffuse across these lipid barriers. d-nb.infogoogle.com This non-carrier-mediated transit allows it to bypass the rate-limiting transport systems that constrain the absorption of standard thiamine. d-nb.infonih.govmedscape.com
The mechanism of permeation involves the disulfide bond in the fursultiamine molecule. When it comes into contact with a cell membrane, the disulfide bond is cleaved, allowing the rest of the molecule to penetrate the membrane. nih.gov Inside the cell, the molecule is reduced, and the thiazole (B1198619) ring is closed, reforming into active thiamine. nih.govrsc.org This efficient passage through the intestinal membrane results in greater absorption into the bloodstream, and subsequently, more effective delivery to various tissues, including the nervous system and the brain. patsnap.comcaringsunshine.com Studies have shown that lipid-soluble thiamine compounds like fursultiamine are more readily absorbed from the intestine and produce higher levels of thiamine in the blood compared to water-soluble forms. google.com
Metabolic Stability and Conversion Rates
Once absorbed, fursultiamine is not active in its initial form. It serves as a prodrug that is metabolically converted into thiamine. This conversion happens within the cells, where enzymes, through reduction, break the disulfide bond of the fursultiamine molecule. patsnap.comrsc.org This process releases free thiamine, which can then be phosphorylated to its biologically active coenzyme form, thiamine pyrophosphate (TPP). patsnap.com TPP is essential for its role as a coenzyme in critical metabolic pathways, such as carbohydrate metabolism. patsnap.comuliege.be
The conversion of fursultiamine to thiamine is reported to be rapid and efficient. patsnap.comd-nb.info Pharmacokinetic studies have demonstrated the superior bioavailability of fursultiamine over standard thiamine preparations. A comparative study in healthy Korean male subjects found that the systemic exposure to thiamine was significantly higher after the administration of fursultiamine compared to thiamine nitrate. researchgate.netnih.gov Specifically, the area under the plasma concentration-time curve (AUC) for thiamine showed a more than 300% increase when administered as fursultiamine. researchgate.netnih.gov
Further comparative research has been conducted against other lipophilic derivatives like benfotiamine. In one such study, the total systemic exposure to thiamine following administration of fursultiamine was found to be slightly greater than that with benfotiamine. researchgate.netnih.gov The distribution of thiamine diphosphate (TDP), the active form, also differed, with more TDP being present in the hemolysate (the solid components of blood, primarily red blood cells) when thiamine was delivered via fursultiamine. nih.gov
Interactive Data Table: Comparative Bioavailability of Thiamine Formulations
The following table summarizes key pharmacokinetic parameters from a comparative study. Users can sort the data by clicking on the column headers.
| Compound Administered | Thiamine Form | Analyte | Parameter | Value | Unit |
| Fursultiamine | Lipophilic | Plasma Thiamine | AUC Increase vs. Thiamine Nitrate | >300 | % |
| Fursultiamine | Lipophilic | Plasma Thiamine | GMR1 of AUClast vs. Benfotiamine | 116.6 | % |
| Fursultiamine | Lipophilic | Hemolysate Thiamine | GMR1 of AUClast vs. Benfotiamine | 137.5 | % |
| Benfotiamine | Lipophilic | Plasma Thiamine | Bioavailability vs. Thiamine HCl | 1147.3 ± 490.3 | % |
| Benfotiamine | Lipophilic | Erythrocyte TDP | Bioavailability vs. Thiamine HCl | 195.8 ± 33.8 | % |
GMR: Geometric Mean Ratio. Data sourced from a comparative pharmacokinetic study in healthy volunteers. researchgate.netnih.gov
This enhanced metabolic conversion and subsequent bioavailability underscore the therapeutic advantage of using fursultiamine hydrochloride to address thiamine deficiencies and support metabolic and neurological health. patsnap.com
Analytical and Characterization Techniques
Chromatographic Methods for Purity and Content Analysis
Chromatographic separation techniques are fundamental in the analysis of Fursultiamine (B1674287) hydrochloride, ensuring the separation of the active ingredient from potential impurities and other components in a mixture.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most extensively used method for determining the purity and assaying the content of Fursultiamine hydrochloride in pharmaceutical products. cornell.edunihs.go.jp Its specificity, precision, and accuracy make it the gold standard for this purpose.
Various HPLC methods have been developed and validated for the analysis of this compound, often in combination with other vitamins. A common approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Detailed Research Findings:
A prevalent method utilizes an octadecyl-silanized silica (B1680970) gel column (C18) for separation. nihs.go.jphmdb.ca The mobile phase composition is critical for achieving adequate resolution. One established method employs a mixture of a sodium heptanesulfonate solution, acetonitrile (B52724), and methanol (B129727), using a linear gradient elution. hmdb.ca The use of an ion-pairing agent like sodium 1-heptane sulfonate helps to improve the retention and peak shape of the polar Fursultiamine molecule. cornell.edu
For detection, UV spectrophotometers are typically set at a specific wavelength where this compound exhibits significant absorbance. Wavelengths of 220 nm and 254 nm have been reported for effective detection. cornell.eduhmdb.ca The method's validation often includes assessing linearity, recovery, and resolution. For instance, a linear relationship has been demonstrated in the range of 2.04–20.4 µg, with average recovery rates between 98.3% and 101.0%. cornell.eduhmdb.ca
To ensure the robustness of HPLC methods, official monographs, such as the Japanese Pharmacopoeia, provide detailed operating conditions. These include specifications for the column, column temperature, mobile phase, flow rate, and the criteria for system suitability, such as the resolution between the analyte and an internal standard peak. nihs.go.jp For related substance testing, a high-sensitivity setting is used to detect and quantify impurities, with the total area of impurity peaks being limited relative to the main Fursultiamine peak. nihs.go.jp
Interactive Data Table: HPLC Parameters for this compound Analysis
| Parameter | Condition 1 nihs.go.jp | Condition 2 hmdb.ca | Condition 3 cornell.edu |
| Column | Octadecyl-silanized silica gel (5 µm particle size), approx. 4 mm x 15 cm | C18 column (5 µm particle size), 250 mm × 4.6 mm | Octadecyl-silanized silica gel (5 µm particle size), 15 cm length |
| Mobile Phase | A solution of sodium 1-heptanesulfonate in diluted acetic acid, mixed with methanol and acetonitrile (3:2:x) | Mixture of sodium heptanesulfonate solution, acetonitrile, and methanol | Sodium 1-heptane sulfonate in diluted acetic acid, mixed with methanol/acetonitrile (3:2) |
| Elution Mode | Isocratic or Gradient | Linear Gradient | Not Specified |
| Flow Rate | Adjusted so retention time is ~9 minutes | 1.0 mL/min | Not Specified |
| Column Temperature | ~50°C | 30°C | Not Specified |
| Detection Wavelength | Not specified in source, but UV detector is used | 220 nm | 254 nm |
| Internal Standard | Not specified in source | Not specified in source | Not specified in source |
| Linear Range | Not specified in source | 2.04-20.4 µg | Not specified in source |
| Recovery | Not specified in source | 101.0% (RSD=0.50%) | 98.3–101.6% |
Gas Chromatography (GC)
Direct analysis of intact this compound by Gas Chromatography (GC) is not a commonly reported method. This is likely due to the compound's high molecular weight and low volatility, which make it unsuitable for conventional GC analysis without derivatization.
However, GC has been applied to the analysis of thiamine (B1217682) and its derivatives, typically involving a cleavage of the molecule. nih.gov For instance, the thiamine molecule can be chemically cleaved at the methylene (B1212753) bridge, allowing the resulting, more volatile 4-methyl-5-(2-hydroxyethyl)thiazole fragment to be extracted and analyzed by GC. cornell.edu This indirect approach can be used for quantification but does not provide information on the intact this compound molecule. The coupling of GC with Mass Spectrometry (GC-MS) has been mentioned in the analysis of complex mixtures, such as plant extracts, but specific applications for the routine analysis of this compound are not well-documented. researchgate.net
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for certain quantitative analyses.
Ultraviolet-Visible Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible technique used for both qualitative and quantitative analysis of this compound. The molecule contains chromophores that absorb light in the UV region.
For qualitative purposes, the UV absorption spectrum of a sample solution can be compared with that of a reference standard. Both spectra should exhibit similar intensities of absorption at the same wavelengths. nihs.go.jp
In quantitative analysis, UV-Vis spectrophotometry is often employed in purity tests. For example, a method to determine the presence of primary aromatic amines involves a diazotization reaction followed by the formation of a colored azo dye. The absorbance of this resulting solution is measured at a specific wavelength, typically around 530 nm, and compared against a defined limit to ensure the purity of the compound. nihs.go.jp It is also used in dissolution testing of formulations containing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound. While detailed experimental spectra for this compound are not widely published in readily accessible literature, predicted ¹H NMR and ¹³C NMR spectra are available in various databases and can serve as a guide for structural confirmation. drugbank.com
Theoretically, the ¹H NMR spectrum would provide information on the different types of protons and their neighboring environments within the molecule, such as the protons on the pyrimidine (B1678525) ring, the tetrahydrofuran (B95107) ring, and the ethyl side chain. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, aiding in the complete structural assignment. googleapis.com The technique is invaluable for confirming the identity and structure of the synthesized compound and for identifying impurities. researchgate.net
Mass Spectrometry
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structural features of this compound. For enhanced specificity and quantitative accuracy, it is often coupled with a chromatographic separation method, most commonly as Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS).
LC-MS/MS is particularly useful for pharmacokinetic studies, allowing for the quantification of Fursultiamine and its metabolites in biological matrices like blood. science.gov In such methods, the mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
The fragmentation pattern of this compound in the mass spectrometer provides valuable structural information. While a detailed fragmentation analysis is complex, it would involve the cleavage of the disulfide bond and other labile bonds within the molecule, yielding characteristic fragment ions that can be used for identification.
Radiochemical Purity Assessment for Labeled Compounds
The synthesis of radiolabeled fursultiamine, particularly with carbon-11 (B1219553) ([¹¹C]), is crucial for in vivo pharmacokinetic studies using Positron Emission Tomography (PET). researchgate.net The assessment of radiochemical purity is a critical step to ensure the accuracy and reliability of these imaging studies.
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the radiochemical purity of [¹¹C]-fursultiamine. researchgate.netgoogle.com This method separates the desired radiolabeled compound from any radioactive impurities. For instance, in the synthesis of [¹¹C]-fursultiamine, the radiochemical purity is consistently reported to be greater than 99%. researchgate.net
Key parameters in the quality control of radiolabeled fursultiamine include:
Radiochemical Yield: The decay-corrected radiochemical yield for [¹¹C]-fursultiamine has been reported to be in the range of 4-10%. researchgate.net
Molar Activity: This parameter, crucial for PET studies, has been documented to be between 48–76 GBq/μmol for [¹¹C]-fursultiamine. researchgate.net
Synthesis Time: Due to the short half-life of ¹¹C (approximately 20 minutes), rapid synthesis and purification are essential. google.com The total preparation time for [¹¹C]-fursultiamine is typically less than 70 minutes. researchgate.net
It has been observed that the presence of citric acid or its salts can help suppress the radioactive decomposition of ¹¹C-based PET molecular probes like [¹¹C]-fursultiamine. google.com
Interactive Data Table: Quality Control Parameters for [¹¹C]-Fursultiamine
| Parameter | Reported Value | Reference |
| Radiochemical Purity | >99% | researchgate.net |
| Chemical Purity | 97-99% | researchgate.net |
| Radiochemical Yield | 4-10% | researchgate.net |
| Molar Activity | 48–76 GBq/μmol | researchgate.net |
| Total Synthesis Time | <70 minutes | researchgate.net |
Stability Testing and Degradation Product Analysis
The stability of this compound is a key factor in its formulation and storage. Studies have investigated its stability in various formulations, particularly in combination with other vitamins.
High-performance liquid chromatography (HPLC) is also the method of choice for stability testing, allowing for the quantification of the active ingredient over time and the detection of any degradation products. nih.govresearchgate.net Forced degradation studies, where the compound is exposed to stress conditions such as heat, light, and acidic or alkaline environments, are performed to identify potential degradation pathways and to validate the specificity of the analytical methods.
In the context of multi-vitamin preparations, the stability of other components can be influenced by the presence of this compound. For example, the stability of cyanocobalamin (B1173554) (Vitamin B12) in sugar-coated tablets can be affected by this compound, among other factors like relative humidity and the presence of other B vitamins. nih.gov
While specific degradation products of this compound are not extensively detailed in the provided search results, the general approach to their analysis involves:
Forced Degradation: Exposing this compound to various stress conditions to generate degradation products.
Chromatographic Separation: Using techniques like HPLC to separate the parent compound from its degradation products.
Structure Elucidation: Employing spectroscopic techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) to identify the chemical structures of the degradation products.
Pharmaffiliates offers reference standards for this compound and its pharmacopeial and non-pharmacopeial impurities, which are essential for the accurate identification and quantification of these compounds during stability studies. pharmaffiliates.compharmaffiliates.com
Interactive Data Table: Factors Influencing this compound Stability in Formulations
| Factor | Observation | Reference |
| Humidity | High relative humidity can impact the stability of co-formulated vitamins. nih.gov In some tablet formulations, high humidity can lead to physical changes like cracking due to the hygroscopic nature of other components. google.com | nih.govgoogle.com |
| Co-formulated Vitamins | The presence of other vitamins, such as riboflavin (B1680620) and pyridoxine, can influence the decomposition kinetics of cyanocobalamin in the presence of this compound. nih.gov | nih.gov |
| Excipients | The choice of excipients in a tablet formulation is critical. For instance, using talc (B1216) instead of Macrogol 6000 as a lubricant in film-coated tablets containing this compound can improve the temporal stability of the tablet's appearance. google.com | google.com |
Emerging Research Directions and Translational Perspectives
Investigation in Diverse Cellular and Experimental Animal Models
The effects of fursultiamine (B1674287) are being studied in a variety of preclinical models, offering insights into its mechanisms of action and potential therapeutic applications.
Retinal Pigment Epithelial Cells in Ocular Disorder Pathophysiology
Research has highlighted the potential of fursultiamine in mitigating pathological processes in retinal pigment epithelial (RPE) cells, which are crucial in the development of ocular disorders like neovascular age-related macular degeneration (AMD). Studies have shown that fursultiamine can reduce the size and leakage of lesions in a mouse model of choroidal neovascularization (CNV), a key feature of wet AMD. caymanchem.comnih.gov
In laboratory settings, fursultiamine has been observed to decrease the production of inflammatory molecules such as IL-6, IL-8, and CCL2 in RPE cells that have been stimulated with lipopolysaccharide (LPS), a substance that induces inflammation. caymanchem.com It also appears to counter the effects of hypoxia (low oxygen), a condition that contributes to the progression of AMD, by reducing the production of lactate (B86563) and preventing mitochondrial dysfunction. nih.govarvojournals.org Furthermore, fursultiamine has been found to suppress the expression of HIF-1α, a key protein involved in the response to hypoxia and the development of new blood vessels, in RPE cells. google.com These findings suggest that fursultiamine may help protect RPE cells by reducing inflammation and metabolic stress. nih.govarvojournals.org
Cochlear Hair Cells in Ototoxicity Prevention
Fursultiamine has shown promise in protecting cochlear hair cells from damage caused by certain drugs, a condition known as ototoxicity. nih.govresearchgate.netknu.ac.kr Pre-treatment with fursultiamine has been found to reduce damage to both inner and outer hair cells in mouse cochlear explants exposed to the ototoxic drugs cisplatin (B142131) and kanamycin. nih.govresearchgate.netknu.ac.krnih.gov
The protective effects of fursultiamine in this context are linked to its antioxidant properties. It has been shown to decrease the accumulation of reactive oxygen species (ROS) within the mitochondria of hair cells, which are a major contributor to drug-induced ototoxicity. nih.govresearchgate.netknu.ac.kr By reducing oxidative stress, fursultiamine helps to preserve mitochondrial function and prevent apoptosis, or programmed cell death, of the hair cells. nih.govresearchgate.netknu.ac.kr This is evidenced by the reduction in markers of apoptosis, such as active caspase-3 and TUNEL signals, in hair cells pre-treated with fursultiamine. nih.govresearchgate.netnih.gov
Articular Chondrocytes in Osteoarthritis Pathophysiology
In the context of osteoarthritis (OA), a degenerative joint disease, fursultiamine has been investigated for its potential to protect articular chondrocytes, the cells responsible for maintaining cartilage health. OA is characterized by the progressive breakdown of cartilage, leading to pain and stiffness. nih.govopenaccessjournals.combraceworks.ca
One of the key pathological features of OA is the increased production of matrix metalloproteinases (MMPs), enzymes that degrade the cartilage matrix. nih.govresearchgate.net Research in a rabbit model of experimental OA has demonstrated that the combination of fursultiamine with glucosamine (B1671600) hydrochloride and chondroitin (B13769445) sulfate (B86663) significantly reduced the severity of cartilage lesions compared to a placebo. nih.govresearchgate.net This chondroprotective effect was associated with a significant reduction in the levels of MMP-1 in the chondrocytes of the treated rabbits. nih.govresearchgate.net
Furthermore, recent studies have identified vitamin B1 as a crucial metabolite in the OA microenvironment and have shown that its supplementation can alleviate OA symptoms in a mouse model. nih.gov This effect is partly attributed to the suppression of C-C Motif Chemokine Ligand 2 (CCL2), a pro-inflammatory molecule that plays a significant role in OA progression. nih.gov
Potential as a Template for Novel Compound Development
The chemical structure of fursultiamine, a thiamine (B1217682) disulfide derivative, presents it as a potential template for the development of new therapeutic compounds. nih.govdntb.gov.ua The design of hybrid compounds, where two or more pharmacophores (the active parts of a molecule) are linked together, is a strategy used to create novel drugs with improved properties. nih.gov Natural products and their derivatives, like fursultiamine, often serve as valuable starting points for such drug discovery efforts due to their inherent biological activity and chemical diversity. mdpi.com
The process of developing new drugs often involves creating and screening large libraries of chemical compounds to identify promising candidates. mdpi.com Computational methods, such as virtual screening and molecular modeling, can be employed to analyze the structure-activity relationships of existing compounds like fursultiamine and to design new molecules with enhanced therapeutic effects. mdpi.comnih.gov
Integration with Multi-Omic and Systems Biology Approaches
To gain a more comprehensive understanding of the biological effects of fursultiamine, researchers are increasingly turning to multi-omic and systems biology approaches. nih.govnih.gov These methods involve the large-scale analysis of different types of biological data, such as genomics (studying the complete set of DNA), transcriptomics (studying the complete set of RNA transcripts), proteomics (studying the complete set of proteins), and metabolomics (studying the complete set of small-molecule metabolites). nih.gov
By integrating these "omic" datasets, scientists can construct detailed models of the biological networks and pathways that are influenced by fursultiamine. nih.govscilifelab.se This systems-level perspective can help to identify key molecular targets, understand the compound's mechanism of action in a broader biological context, and discover potential biomarkers to predict treatment response. scilifelab.seembopress.org For instance, analyzing the transcriptomic and metabolomic changes in cells treated with fursultiamine could reveal novel pathways involved in its therapeutic effects. nih.govnih.gov
Computational Chemistry and Molecular Modeling Applications
Computational chemistry and molecular modeling are powerful tools that are being applied to study fursultiamine and to guide the development of new drugs. kallipos.grtarosdiscovery.com These computational methods allow scientists to simulate the behavior of molecules at the atomic level, providing insights into their structure, properties, and interactions with biological targets. kallipos.grnih.govresearchgate.net
Techniques such as molecular docking can be used to predict how fursultiamine might bind to specific proteins, helping to identify its molecular targets. mdpi.com Quantum mechanical calculations can provide detailed information about the electronic properties of the molecule, which can be important for its reactivity and biological activity. nih.govresearchgate.net Molecular dynamics simulations can be used to study the dynamic behavior of fursultiamine and its interactions with other molecules over time. nih.gov These computational approaches can accelerate the drug discovery process by allowing for the virtual screening of large compound libraries and the rational design of new molecules with improved properties. mdpi.comtarosdiscovery.com
Table of Research Findings on Fursultiamine
| Cell/Animal Model | Condition | Key Findings | References |
|---|---|---|---|
| Mouse Model | Choroidal Neovascularization | Reduced lesion size and vascular leakage. | caymanchem.comnih.gov |
| Retinal Pigment Epithelial Cells | Inflammation/Hypoxia | Decreased inflammatory cytokine production (IL-6, IL-8, CCL2); reduced lactate production; prevented mitochondrial dysfunction; suppressed HIF-1α expression. | caymanchem.comnih.govarvojournals.orggoogle.com |
| Mouse Cochlear Explants | Drug-Induced Ototoxicity | Reduced damage to inner and outer hair cells from cisplatin and kanamycin. | nih.govresearchgate.netknu.ac.krnih.gov |
| Cochlear Hair Cells | Oxidative Stress | Decreased accumulation of mitochondrial reactive oxygen species (ROS); prevented apoptosis. | nih.govresearchgate.netknu.ac.kr |
| Rabbit Model | Osteoarthritis | In combination with glucosamine and chondroitin sulfate, reduced cartilage lesion severity. | nih.govresearchgate.net |
| Articular Chondrocytes | Osteoarthritis | Reduced levels of matrix metalloproteinase-1 (MMP-1). | nih.govresearchgate.net |
Ligand-Protein Docking for Target Interaction Prediction
Ligand-protein docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. This method has been instrumental in identifying and characterizing new biological targets for existing drugs.
Recent high-throughput screening of approximately 70,000 small molecules identified Fursultiamine as a unique antagonist of hepcidin (B1576463), a key regulator of iron homeostasis. nih.govnih.gov Hepcidin exerts its effect by binding to the iron exporter protein, ferroportin (FPN). This binding triggers the internalization and degradation of ferroportin, leading to reduced iron export from cells. nih.gov
Docking predictions and subsequent experimental validation have suggested a specific mechanism for Fursultiamine's action. It is proposed that Fursultiamine directly interferes with the hepcidin-ferroportin interaction. nih.govnih.gov The key interaction is believed to occur at a specific amino acid residue on ferroportin, Cysteine-326 (C326). nih.govnih.gov The disulfide bond within the Fursultiamine molecule is thought to interact with the thiol group of the C326 residue. nih.gov This interaction effectively blocks hepcidin from docking with and binding to ferroportin, thereby preventing its subsequent degradation and maintaining cellular iron export. nih.govnih.gov This antagonistic activity was observed to have a half-maximal inhibitory concentration (IC50) in the submicromolar range in vitro. nih.govnih.gov
Table 1: Predicted Interaction of Fursultiamine with Ferroportin
| Ligand | Protein Target | Predicted Binding Site | Proposed Mechanism of Action | Consequence of Interaction |
|---|
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For Fursultiamine, SAR is highlighted by comparing its activity with that of its parent compound, thiamine, and other derivatives.
The unique activity of Fursultiamine as a hepcidin antagonist is a clear example of its distinct SAR profile. nih.gov Studies have shown that thiamine, the primary metabolite of Fursultiamine, does not inhibit the effect of hepcidin on ferroportin. nih.govnih.govresearchgate.net Similarly, another lipophilic thiamine derivative, benfotiamine (B1667992), also fails to interfere with the hepcidin-ferroportin interaction. nih.govnih.gov This indicates that the specific structural features of Fursultiamine, namely the tetrahydrofurfuryl disulfide group, are essential for its ability to block hepcidin binding. The absence of this specific moiety in thiamine and the different structural modification in benfotiamine account for their lack of activity in this context.
This principle is further supported by research on other thiamine analogs. Studies on the antiplasmodial activity of various thiamine analogs have demonstrated that even subtle structural modifications can lead to significant differences in biological effects. nih.gov For instance, N3-pyridyl thiamine (N3PT) was found to be a potent inhibitor of parasite proliferation, while ethyl thiamine, a structurally very similar compound, showed little to no activity. nih.gov This underscores the high degree of structural specificity required for interaction with biological targets in the thiamine analog class of molecules.
The research on Fursultiamine's role as a hepcidin antagonist suggests that it could serve as a template for designing new drug candidates. nih.govnih.gov The unique structural components of Fursultiamine that confer this activity could be optimized to develop more potent and stable inhibitors of the hepcidin-ferroportin interaction for potential therapeutic use in disorders of iron metabolism. nih.gov
Table 2: Comparative Activity of Fursultiamine and Related Compounds on Hepcidin-Ferroportin Interaction
| Compound | Key Structural Feature | Activity as Hepcidin Antagonist | Reference |
|---|---|---|---|
| Fursultiamine | Tetrahydrofurfuryl disulfide group | Active ; interferes with hepcidin binding to ferroportin. | nih.govnih.gov |
| Thiamine | Parent molecule; lacks the disulfide moiety and tetrahydrofurfuryl group of Fursultiamine. | Inactive ; does not interfere with the effect of hepcidin. | nih.govnih.gov |
| Benfotiamine | A different lipophilic thiamine derivative. | Inactive ; does not interfere with the effect of hepcidin. | nih.govnih.gov |
Q & A
Q. How is Fursultiamine Hydrochloride characterized and quantified in pharmaceutical formulations?
Methodological Answer: High-performance liquid chromatography (HPLC) is the gold standard for quantification. Key parameters include:
- Column : Octadecyl-silanized silica gel (5 µm particle size, 15 cm length) .
- Mobile Phase : Sodium 1-heptane sulfonate in diluted acetic acid, mixed with methanol/acetonitrile (3:2) .
- Detection : UV absorption at 254 nm, with retention time ~9 minutes .
- Validation : Linear ranges (e.g., 2.04–20.4 µg for Fursultiamine), recovery rates (98.3–101.6%), and resolution ≥10 between analyte and internal standard peaks .
Q. What structural and physicochemical properties influence this compound’s stability and solubility?
Methodological Answer:
- Structure : The disulfide bond and tetrahydrofuran moiety enhance lipid solubility and cellular uptake .
- Solubility : Freely soluble in water, methanol, and ethanol (95%), but insoluble in ether .
- Stability : Degradation under heat or light necessitates storage in tight, light-resistant containers at ≤25°C .
- Polymorphism : Crystallinity impacts dissolution rates; differential scanning calorimetry (DSC) is used to assess polymorphic forms .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s modulation of bacterial virulence factors?
Methodological Answer:
- Model Organisms : Use Vibrio vulnificus or Streptococcus pneumoniae to study transcriptional regulation of toxin genes (e.g., listeriolysin O, hemolysin) .
- Dosage : Test sub-inhibitory concentrations (e.g., 10–100 µM) to avoid bactericidal effects .
- Assays : Quantify virulence gene expression via RT-qPCR or RNA sequencing, and validate using toxin activity assays (e.g., hemolysis) .
- Controls : Include thiamine hydrochloride as a comparator to isolate disulfide-specific effects .
Q. What methodological considerations are critical when studying Fursultiamine’s role in iron metabolism via hepcidin antagonism?
Methodological Answer:
Q. How do researchers validate the specificity of HPLC methods for Fursultiamine in complex biological matrices?
Methodological Answer:
- Sample Preparation : Use protein precipitation (e.g., acetonitrile) or solid-phase extraction to isolate Fursultiamine from plasma/tissue homogenates .
- Forced Degradation : Expose samples to heat, light, or acidic/alkaline conditions to confirm resolution from degradation products .
- Cross-Validation : Compare results with LC-MS/MS for absolute quantification, ensuring <2% deviation .
- Matrix Effects : Spike recovery tests (e.g., 95–105% recovery in serum) to assess interference .
Q. What strategies address discrepancies in Fursultiamine’s bioactivity across experimental models?
Methodological Answer:
- Dose-Response Curves : Establish EC₅₀ values in both in vitro (e.g., HEK293 cells) and in vivo (e.g., rodent models) systems to compare potency .
- Metabolite Analysis : Quantify thiamine pyrophosphate (active form) via mass spectrometry to confirm tissue-specific activation .
- Species Variability : Test human vs. animal cell lines to identify interspecies differences in transporter expression (e.g., SLC19A2/3) .
- Data Reconciliation : Use meta-analysis tools (e.g., RevMan) to statistically harmonize conflicting results from multiple studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
